4-chloro-1H-indazole-6-carboxylate de méthyle

Vue d'ensemble

Description

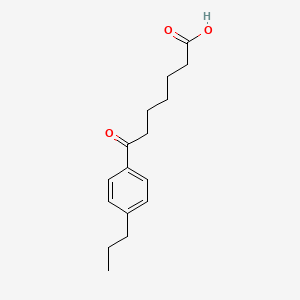

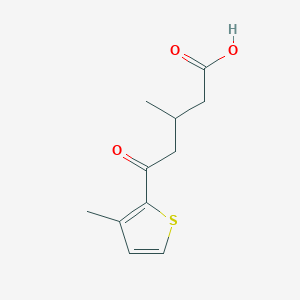

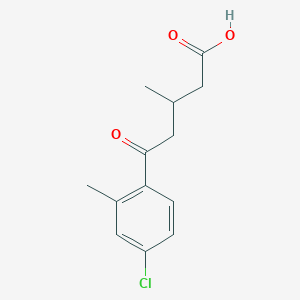

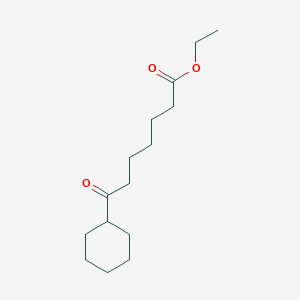

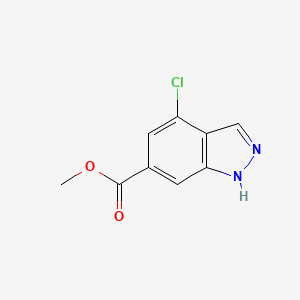

“Methyl 4-chloro-1H-indazole-6-carboxylate” is a chemical compound with the CAS Number: 885519-19-7. It has a molecular weight of 210.62 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “methyl 4-chloro-1H-indazole-6-carboxylate” is 1S/C9H7ClN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) .Physical and Chemical Properties Analysis

“Methyl 4-chloro-1H-indazole-6-carboxylate” is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique

Chimie médicinale : applications anticancéreuses

Le 4-chloro-1H-indazole-6-carboxylate de méthyle a été identifié comme un intermédiaire clé dans la synthèse de composés présentant des activités anticancéreuses potentielles. Par exemple, des dérivés de l’indazole ont montré qu’ils inhibaient la croissance cellulaire dans diverses lignées de cellules cancéreuses, y compris le cancer du côlon et le mélanome . La possibilité de manipuler la structure de base de l’indazole permet de développer de nouveaux médicaments ayant une efficacité ciblée contre des types spécifiques de cellules cancéreuses.

Synthèse organique : bloc de construction pour les composés hétérocycliques

En chimie organique, le this compound sert de bloc de construction polyvalent pour la construction de composés hétérocycliques complexes . Sa réactivité permet la formation de divers groupes fonctionnels, ce qui en fait un composé précieux pour élargir la diversité des voies de synthèse et créer de nouvelles molécules ayant des applications pharmaceutiques potentielles.

Développement de médicaments : échafaudage pharmacologique

La partie indazole est un échafaudage crucial dans le développement de médicaments en raison de sa présence dans plusieurs composés pharmacologiquement actifs. Le this compound peut être utilisé pour synthétiser des dérivés qui présentent un large éventail d’activités biologiques, telles que des propriétés anti-inflammatoires, antimicrobiennes et antivirales . Cette polyvalence souligne son importance dans la recherche continue de nouveaux agents thérapeutiques.

Chimie agricole : synthèse de pesticides

Bien que les applications directes en chimie agricole ne soient pas largement documentées pour le this compound, le système cyclique indazole est connu pour être un composant dans la synthèse de certains pesticides . La modification structurelle des dérivés de l’indazole peut conduire au développement de nouveaux composés ayant une utilisation potentielle dans la lutte antiparasitaire et la protection des cultures.

Science des matériaux : matériaux électroniques organiques

Les dérivés de l’indazole ont des applications potentielles en science des matériaux, en particulier dans le domaine des matériaux électroniques organiques. Les propriétés électroniques de l’indazole peuvent être exploitées pour créer des composés qui fonctionnent comme des semi-conducteurs ou des matériaux conducteurs dans les diodes électroluminescentes organiques (OLED) et d’autres dispositifs électroniques .

Recherche biochimique : études d’inhibition enzymatique

Le this compound peut être utilisé dans la recherche biochimique pour étudier l’inhibition enzymatique. En créant des inhibiteurs à base d’indazole, les chercheurs peuvent explorer les mécanismes d’action et de régulation des enzymes, ce qui est crucial pour comprendre les voies métaboliques et développer des médicaments qui ciblent des enzymes spécifiques impliquées dans les processus pathologiques .

Safety and Hazards

“Methyl 4-chloro-1H-indazole-6-carboxylate” is classified as a warning under the GHS07 pictogram. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Indazole-containing heterocyclic compounds, such as Methyl 4-chloro-1H-indazole-6-carboxylate, have been found to have a wide variety of medicinal applications . They are known to inhibit, regulate, and/or modulate certain kinases, in particular, CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling and regulation, and their dysregulation can lead to diseases such as cancer .

Mode of Action

It is believed that the compound interacts with its targets (chk1, chk2, and sgk kinases) and modulates their activity . This modulation can result in changes in cell signaling pathways, potentially leading to the inhibition of cell growth or induction of cell death .

Biochemical Pathways

The biochemical pathways affected by Methyl 4-chloro-1H-indazole-6-carboxylate are likely to be those involving its target kinases. CHK1 and CHK2 are key players in the DNA damage response pathway, while SGK is involved in regulating ion transport and cell volume . Therefore, the compound’s action could potentially affect these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound is a solid at room temperature , and its solubility in water could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of Methyl 4-chloro-1H-indazole-6-carboxylate’s action are likely to be related to its modulation of CHK1, CHK2, and SGK kinases . By inhibiting these kinases, the compound could potentially disrupt cell signaling pathways, inhibit cell growth, or induce cell death .

Action Environment

The action, efficacy, and stability of Methyl 4-chloro-1H-indazole-6-carboxylate could be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Moreover, the compound’s efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Analyse Biochimique

Biochemical Properties

Methyl 4-chloro-1H-indazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, methyl 4-chloro-1H-indazole-6-carboxylate can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of methyl 4-chloro-1H-indazole-6-carboxylate on different cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, methyl 4-chloro-1H-indazole-6-carboxylate can induce apoptosis, a process of programmed cell death, by activating specific signaling cascades. It can also modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .

Molecular Mechanism

At the molecular level, methyl 4-chloro-1H-indazole-6-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, methyl 4-chloro-1H-indazole-6-carboxylate has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 4-chloro-1H-indazole-6-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl 4-chloro-1H-indazole-6-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to methyl 4-chloro-1H-indazole-6-carboxylate can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of methyl 4-chloro-1H-indazole-6-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Studies have identified specific dosage thresholds at which methyl 4-chloro-1H-indazole-6-carboxylate transitions from being beneficial to harmful .

Metabolic Pathways

Methyl 4-chloro-1H-indazole-6-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of methyl 4-chloro-1H-indazole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of methyl 4-chloro-1H-indazole-6-carboxylate within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

Methyl 4-chloro-1H-indazole-6-carboxylate exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, methyl 4-chloro-1H-indazole-6-carboxylate may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Propriétés

IUPAC Name |

methyl 4-chloro-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRIKQXUDWIOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=NN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646174 | |

| Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-19-7 | |

| Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.